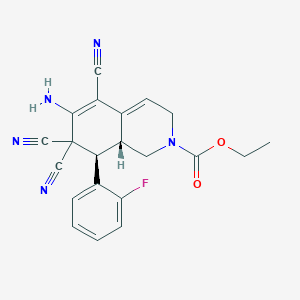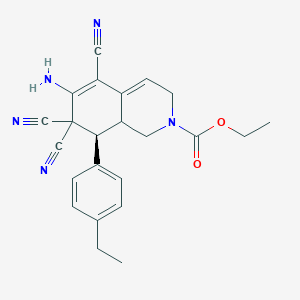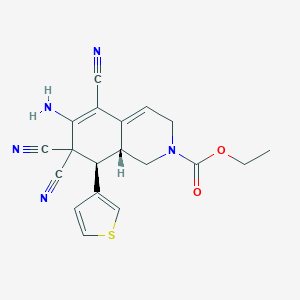![molecular formula C21H22N2O6 B433314 5'-ethyl 3'-methyl 2'-amino-6'-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate CAS No. 461430-41-1](/img/structure/B433314.png)
5'-ethyl 3'-methyl 2'-amino-6'-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-O’-ethyl 3-O’-methyl 2’-amino-6’-methyl-2-oxo-1-prop-2-enylspiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-O’-ethyl 3-O’-methyl 2’-amino-6’-methyl-2-oxo-1-prop-2-enylspiro[indole-3,4’-pyran]-3’,5’-dicarboxylate typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Pyran Ring: The pyran ring can be synthesized through the cyclization of a suitable precursor, such as a 1,3-dicarbonyl compound, under basic conditions.
Spiro Compound Formation: The indole and pyran rings are then connected through a spiro linkage, which can be achieved through a condensation reaction involving a suitable spiro precursor.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-O’-ethyl 3-O’-methyl 2’-amino-6’-methyl-2-oxo-1-prop-2-enylspiro[indole-3,4’-pyran]-3’,5’-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxo group or other reducible functional groups.
Substitution: The amino and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Cyclization: The compound can undergo further cyclization reactions to form additional ring structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and amines.
Cyclization: Cyclization reactions can be catalyzed by acids or bases, depending on the specific reaction mechanism.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carbonyl compounds, while reduction may yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
5-O’-ethyl 3-O’-methyl 2’-amino-6’-methyl-2-oxo-1-prop-2-enylspiro[indole-3,4’-pyran]-3’,5’-dicarboxylate has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound can be investigated for its therapeutic potential in treating various diseases. Its ability to interact with biological targets makes it a promising lead compound for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-O’-ethyl 3-O’-methyl 2’-amino-6’-methyl-2-oxo-1-prop-2-enylspiro[indole-3,4’-pyran]-3’,5’-dicarboxylate depends on its specific biological activity. Generally, the compound may exert its effects through the following mechanisms:
Molecular Targets: The compound may interact with specific proteins, enzymes, or receptors in the body, leading to a biological response.
Pathways Involved: The compound may modulate various signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
5-O’-ethyl 3-O’-methyl 2’-amino-6’-methyl-2-oxo-1-prop-2-enylspiro[indole-3,4’-pyran]-3’,5’-dicarboxylate: This compound is unique due to its specific functional groups and spiro linkage.
Indole Derivatives: Compounds with an indole ring structure, such as tryptophan and serotonin, share some similarities but differ in their functional groups and biological activities.
Pyran Derivatives: Compounds with a pyran ring structure, such as flavonoids, also share some similarities but differ in their overall structure and properties.
Uniqueness
The uniqueness of 5-O’-ethyl 3-O’-methyl 2’-amino-6’-methyl-2-oxo-1-prop-2-enylspiro[indole-3,4’-pyran]-3’,5’-dicarboxylate lies in its spiro linkage and the specific combination of functional groups
Properties
CAS No. |
461430-41-1 |
|---|---|
Molecular Formula |
C21H22N2O6 |
Molecular Weight |
398.4g/mol |
IUPAC Name |
5-O'-ethyl 3-O'-methyl 2'-amino-6'-methyl-2-oxo-1-prop-2-enylspiro[indole-3,4'-pyran]-3',5'-dicarboxylate |
InChI |
InChI=1S/C21H22N2O6/c1-5-11-23-14-10-8-7-9-13(14)21(20(23)26)15(19(25)28-6-2)12(3)29-17(22)16(21)18(24)27-4/h5,7-10H,1,6,11,22H2,2-4H3 |
InChI Key |
DFCXLXXQMBTRQL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC(=C(C12C3=CC=CC=C3N(C2=O)CC=C)C(=O)OC)N)C |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C12C3=CC=CC=C3N(C2=O)CC=C)C(=O)OC)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-3-phenyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433236.png)
![6-Amino-4-(2-bromophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433241.png)



![2-amino-4-[4-(benzyloxy)-3-methoxyphenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B433250.png)





![6-Amino-3-methyl-1-(4-methylphenyl)-4-thien-3-yl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433261.png)
![3-O'-methyl 5-O'-prop-2-enyl 2'-amino-5-bromo-6'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B433262.png)
![6-amino-3-(tert-butyl)-11-oxospiro[4H-pyrano[2,3-c]pyrazole-4,3'-indoline]-5-c arbonitrile](/img/structure/B433263.png)
